Neopterin
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Overview
Description
Neopterin, with the systematic name 2-amino-4-hydroxy-6-(D-erythro-1’,2’,3’-trihydroxypropyl)-pteridine, is an organic compound belonging to the pteridine class of heterocyclic compounds . It is synthesized by human macrophages upon stimulation with the cytokine interferon-gamma and serves as a biomarker of cellular immune system activation . This compound is indicative of a pro-inflammatory immune status and is involved in various pathological conditions, including viral and bacterial infections, autoimmune diseases, and malignant disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopterin is synthesized from guanosine triphosphate (GTP) through a two-step process. The first step involves the enzyme GTP cyclohydrolase, which opens the ribose group. This is followed by the hydrolysis of the phosphate ester group catalyzed by phosphatases .
Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from biological fluids using methods such as enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or radioimmunoassay . These methods are optimized for the detection and quantification of this compound in various samples, including blood serum, cerebrospinal fluid, and urine .
Chemical Reactions Analysis
Types of Reactions: Neopterin undergoes several types of chemical reactions, including oxidation and reduction. It is the oxidation product of 7,8-dihydrothis compound, which is a potent antioxidant generated by interferon-gamma-activated macrophages .
Common Reagents and Conditions: The oxidation of 7,8-dihydrothis compound to this compound is facilitated by free radicals, which protect activated macrophages from oxidative stress . The reaction conditions typically involve the presence of oxidizing agents and the absence of protective plasma antioxidants such as tocopherol, ascorbate, urate, apolipoproteins, or serum albumin .
Major Products: The major product formed from the oxidation of 7,8-dihydrothis compound is this compound itself . Depending on the oxidant, the reaction can also generate dihydroxanthopterin .
Scientific Research Applications
Neopterin has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a biomarker to study the activation of the cellular immune system and the associated oxidative stress .
Biology: In biological research, this compound serves as an indicator of macrophage activation and is used to study immune responses in various diseases, including viral and bacterial infections .
Medicine: In medicine, this compound is used as a diagnostic and prognostic marker for a variety of conditions, including autoimmune diseases, cardiovascular diseases, neurodegenerative disorders, and malignant tumors . Elevated levels of this compound are associated with increased production of reactive oxygen species and can be used to monitor the extent of oxidative stress elicited by the immune system .
Industry: In the industrial sector, this compound is used in the development of biosensors for the rapid diagnosis of diseases . The production of specific antibodies against this compound allows for the integration of this compound detection into multianalyte biochip detection systems .
Mechanism of Action
Neopterin exerts its effects through its role as a biomarker of cellular immune activation. It is synthesized by macrophages upon stimulation with interferon-gamma, which is characteristic of a T helper cell type 1 immune response . The production of this compound is associated with increased production of reactive oxygen species, which can act as both pro-oxidants and antioxidants depending on the environmental conditions . This compound and its less stable sister compound, 7,8-dihydrothis compound, interfere with oxidizing chemicals such as hydrogen peroxide, enhancing the oxidizing capacity .
Comparison with Similar Compounds
Biopterin: A coenzyme involved in the hydroxylation of aromatic amino acids.
Dihydrobiopterin: A reduced form of biopterin that acts as a cofactor in the synthesis of neurotransmitters.
Xanthopterin: A yellow pigment found in the wings of certain butterflies and in the urine of mammals.
Uniqueness: Neopterin is unique among pteridines due to its role as a biomarker of cellular immune activation and its association with oxidative stress . Unlike other pteridines, this compound is specifically synthesized by macrophages in response to interferon-gamma stimulation, making it a valuable indicator of immune system activation .
Properties
CAS No. |
2009-64-5 |
---|---|
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
258.18 g/mol |
IUPAC Name |
2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1 |
InChI Key |
BMQYVXCPAOLZOK-NNFFBITRSA-N |
SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
Isomeric SMILES |
[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@@H]([13CH2]O)O)O |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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